1-(4-Phenylphenyl)hexan-2-ol
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Overview
Description
1-(4-Phenylphenyl)hexan-2-ol is an organic compound belonging to the class of secondary alcohols It features a hexane backbone with a hydroxyl group attached to the second carbon and a biphenyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)hexan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (like 4-phenylbenzaldehyde) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The reaction is usually conducted under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)hexan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phosphorus pentachloride or thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Formation of 1-(4-Phenylphenyl)hexan-2-one.
Reduction: Formation of 1-(4-Phenylphenyl)hexane.
Substitution: Formation of 1-(4-Phenylphenyl)hexyl chloride.
Scientific Research Applications
1-(4-Phenylphenyl)hexan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)hexan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .
Comparison with Similar Compounds
1-Phenylhexan-2-ol: Similar structure but lacks the biphenyl group, resulting in different chemical and biological properties.
1-(4-Methylphenyl)hexan-2-ol: Contains a methyl group instead of a phenyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(4-Phenylphenyl)hexan-2-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-phenylphenyl)hexan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-2-3-9-18(19)14-15-10-12-17(13-11-15)16-7-5-4-6-8-16/h4-8,10-13,18-19H,2-3,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBCEAZGSRJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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